An In-depth Technical Guide to the Band Gap of Different In₂Se₃ Phases
An In-depth Technical Guide to the Band Gap of Different In₂Se₃ Phases
For Researchers, Scientists, and Drug Development Professionals
Indium selenide (B1212193) (In₂Se₃) is a layered semiconductor material that has garnered significant attention for its diverse polymorphic phases, each exhibiting unique electronic and optoelectronic properties. This guide provides a comprehensive overview of the band gap characteristics of various In₂Se₃ phases, details the experimental protocols for their determination, and outlines synthesis methodologies.
Band Gap of In₂Se₃ Phases
The band gap of In₂Se₃ is highly dependent on its crystalline phase, and for two-dimensional (2D) layered structures, it also varies significantly with the material's thickness due to quantum confinement effects.[1] Below is a summary of the reported experimental and theoretical band gap values for the most commonly studied phases.
Table 1: Summary of Band Gap Values for Different In₂Se₃ Phases
| Phase | Band Gap Type | Experimental Band Gap (eV) | Theoretical Band Gap (eV) | Measurement/Calculation Method | Notes |
| α-In₂Se₃ | Direct (Bulk)[1] / Indirect (Monolayer)[1] | 1.26 - 1.45 (Bulk)[1], 1.44 (48 nm) to 1.64 (8 nm)[2] | 1.4 (Bulk, DFT)[3], 0.86 (Monolayer, PBE)[1] | EELS[2], Optical Absorption[1] | Band gap increases as thickness decreases. |
| β-In₂Se₃ | Indirect | ~1.38 | 1.49 (Monolayer, HSE06)[4] | Photocurrent Spectroscopy | |
| γ-In₂Se₃ | Direct[5] | 1.84 - 2.09 | ~1.95 (Films)[6] | Transmittance, Thermoreflectance[5] | Band gap changes with thickness, influenced by amorphous effects.[5] |
| δ-In₂Se₃ | - | Not well-documented in reviewed literature | - | - | Limited experimental and theoretical data available. |
| κ-In₂Se₃ | - | Exhibits no room-temperature cathodoluminescence[7] | - | Cathodoluminescence[7] | Metastable phase; detailed electronic properties are not extensively reported. |
| Amorphous | - | 1.6 | - | Electrical Conduction Activation Energy | Can behave as an extrinsic semiconductor. |
Experimental Protocols for Band Gap Determination
The determination of a semiconductor's band gap is crucial for understanding its potential applications. Several experimental techniques are employed for this purpose, each with its own set of procedures and principles.
This is a widely used technique to determine the optical band gap of materials.
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Sample Preparation:
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Thin Films: Thin films of In₂Se₃ are typically grown on a transparent substrate (e.g., quartz or glass) using methods like Physical Vapor Transport (PVT) or Molecular Beam Epitaxy (MBE). The film thickness should be uniform.
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Powders: Powdered samples are analyzed using diffuse reflectance spectroscopy, often employing an integrating sphere. The powder is typically packed into a sample holder.
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Measurement Procedure:
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A baseline spectrum of the substrate (for thin films) or a reference material (e.g., BaSO₄ for powders) is recorded.
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The absorbance or reflectance spectrum of the In₂Se₃ sample is measured over a suitable wavelength range (e.g., 200-1100 nm).
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For thin films, the absorbance (A) is measured. For powders, the diffuse reflectance (R) is measured and converted to a value proportional to the absorption coefficient using the Kubelka-Munk function: F(R) = (1-R)² / 2R.
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Data Analysis (Tauc Plot Method):
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The photon energy (hν) is calculated from the wavelength (λ) using the equation: hν (eV) = 1240 / λ (nm).
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The Tauc equation is used to relate the absorption coefficient (α) to the band gap (E_g): (αhν)^(1/n) = A(hν - E_g), where A is a constant and the exponent 'n' depends on the nature of the electronic transition (n = 1/2 for direct allowed, n = 2 for indirect allowed transitions).[5]
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A Tauc plot of (αhν)^(1/n) versus hν is generated.
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The linear portion of the plot is extrapolated to the energy axis (where (αhν)^(1/n) = 0). The intercept on the energy axis gives the value of the optical band gap.
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PL spectroscopy is a sensitive technique that provides information about the radiative recombination processes in a semiconductor.
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Sample Preparation: The In₂Se₃ sample (thin film or bulk crystal) is mounted in a cryostat to allow for temperature-dependent measurements.
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Measurement Procedure:
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The sample is excited with a laser source having an energy greater than the expected band gap of the material.
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The light emitted from the sample (photoluminescence) is collected and directed into a spectrometer.
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The spectrometer disperses the light, and a detector records the intensity as a function of wavelength (or energy).
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Data Analysis:
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The PL spectrum is plotted as intensity versus wavelength or energy.
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The peak position of the emission spectrum corresponds to the energy of the radiative transition. For many direct band gap semiconductors, this peak energy is a good approximation of the band gap energy.[7]
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It is important to note that for indirect band gap materials, the PL emission is often weaker and may involve phonon assistance. Also, excitonic effects can cause the PL peak to appear at a slightly lower energy than the actual band gap.[7]
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EELS is a technique often performed in a transmission electron microscope (TEM) that can provide information about the electronic structure of a material with high spatial resolution.
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Sample Preparation: A thin, electron-transparent sample of In₂Se₃ is required, typically prepared by focused ion beam (FIB) milling or mechanical exfoliation.
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Measurement Procedure:
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A high-energy beam of electrons is transmitted through the thin sample.
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Some electrons in the beam lose energy due to inelastic scattering with the electrons in the sample, including excitations across the band gap.
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An electron spectrometer measures the energy distribution of the transmitted electrons.
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Data Analysis:
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The low-loss region of the EELS spectrum is analyzed.
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The onset of the inelastic scattering in the low-loss spectrum corresponds to the band gap energy.[4]
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The data can be fitted with a power-law model to accurately determine the band gap onset.[4] The Kramers-Kronig analysis can also be applied to the EELS data to derive the dielectric function, from which the band gap can be determined.[4]
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Synthesis of In₂Se₃ Thin Films
The controlled synthesis of high-quality In₂Se₃ thin films is essential for studying their properties and for device applications.
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Principle: PVT is a crystal growth technique where a source material is sublimated at a high temperature, and the resulting vapor is transported to a cooler region where it condenses and forms a crystalline film on a substrate.
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Apparatus: A two-zone tube furnace, a quartz tube, a source boat containing In₂Se₃ powder, and a substrate (e.g., mica, sapphire).
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Procedure:
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The In₂Se₃ powder is placed in the high-temperature zone (source zone) of the furnace.
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The substrate is placed in the lower-temperature zone (growth zone).
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The quartz tube is evacuated to a low pressure and then filled with an inert carrier gas (e.g., Argon) to a specific pressure.
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The furnace is heated to the desired source and substrate temperatures. The temperature gradient drives the transport of the vaporized In₂Se₃ from the source to the substrate.
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After a set growth time, the furnace is cooled down, and the thin film grown on the substrate is retrieved.
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Principle: MBE is a thin-film deposition technique that involves the reaction of one or more thermal beams of atoms or molecules with a crystalline surface under ultra-high vacuum conditions.
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Apparatus: An MBE system consists of an ultra-high vacuum chamber, effusion cells for the source materials (Indium and Selenium), a heated substrate holder, and in-situ monitoring tools like Reflection High-Energy Electron Diffraction (RHEED).
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Procedure:
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The substrate is loaded into the MBE chamber and heated to a high temperature to desorb any contaminants.
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The effusion cells containing high-purity Indium and Selenium are heated to produce atomic or molecular beams.
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The shutters of the effusion cells are opened, allowing the beams to impinge on the heated substrate.
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The atoms adsorb on the substrate surface, migrate, and react to form an epitaxial In₂Se₃ film.
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The growth process is monitored in real-time using RHEED, which provides information about the crystal structure and surface morphology.
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After the desired film thickness is achieved, the shutters are closed, and the substrate is cooled down.
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Visualizations
The different phases of In₂Se₃ can be transformed into one another by applying external stimuli such as temperature and pressure.
The process of determining the band gap of a semiconductor material involves several key steps, from sample preparation to data analysis.
References
- 1. interface.pku.edu.cn [interface.pku.edu.cn]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Thickness-tunable band gap modulation in γ-In2Se3 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. [cond-mat/0303369] Structural and Electronic Properties of Amorphous and Polycrystalline In2Se3 Films [arxiv.org]
- 7. Electronic and Optical Properties of 2D Heterostructure Bilayers of Graphene, Borophene and 2D Boron Carbides from First Principles - PMC [pmc.ncbi.nlm.nih.gov]
